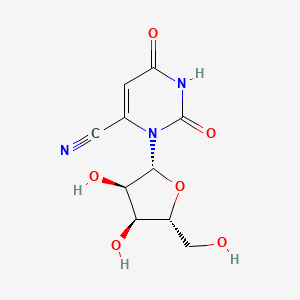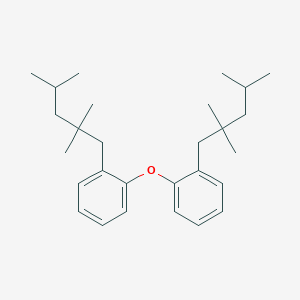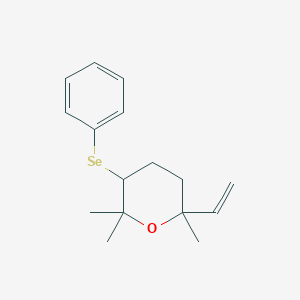
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- is a complex organic compound with a unique structure that includes a pyran ring, an ethenyl group, and a phenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- typically involves the reaction of 2,6-dimethyl-octadien-6,7-ol with silver nitrate (AgNO3) in the presence of acetone and water. The reaction is carried out at a temperature of 60°C for approximately 20 hours, yielding the desired product with a yield of about 53% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylseleno group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group plays a crucial role in its bioactivity, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-: This compound shares a similar pyran ring structure but lacks the phenylseleno group.
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-: Another similar compound with a hydroxyl group instead of the phenylseleno group.
Uniqueness
The presence of the phenylseleno group in 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- distinguishes it from other similar compounds. This group imparts unique chemical properties and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
70188-06-6 |
|---|---|
Molecular Formula |
C16H22OSe |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
6-ethenyl-2,2,6-trimethyl-3-phenylselanyloxane |
InChI |
InChI=1S/C16H22OSe/c1-5-16(4)12-11-14(15(2,3)17-16)18-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3 |
InChI Key |
NUTNBJRMHUZUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC(O1)(C)C=C)[Se]C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


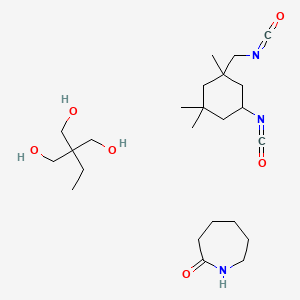



![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
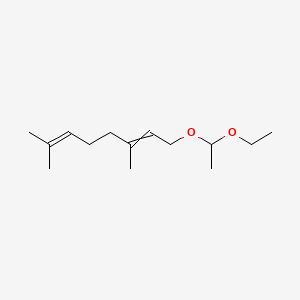
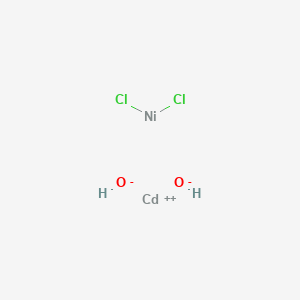
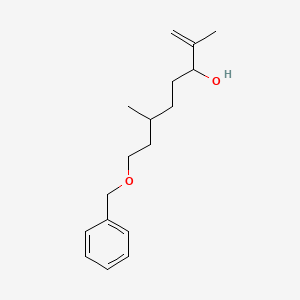
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
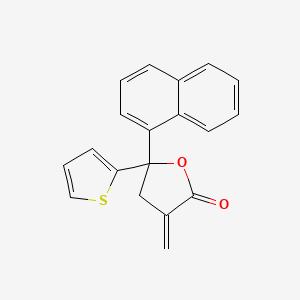
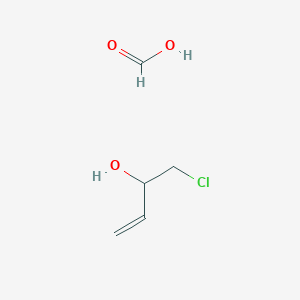
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
